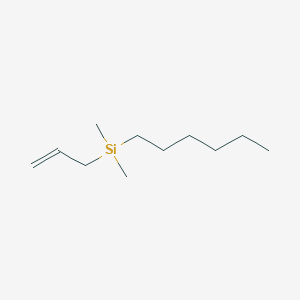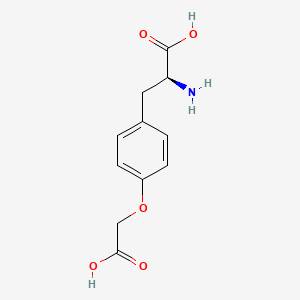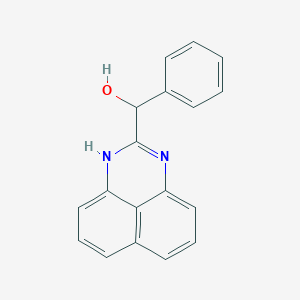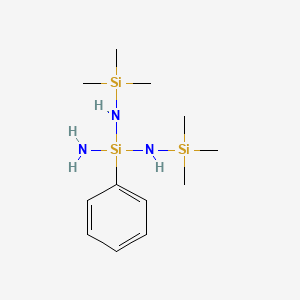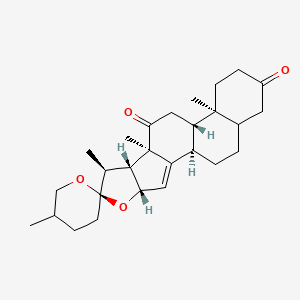![molecular formula C9H16N2O B14710709 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea CAS No. 15264-74-1](/img/structure/B14710709.png)
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bicyclo[221]hept-2-yl-3-methylurea is a chemical compound with the molecular formula C9H16N2O It is characterized by a bicyclic structure, which includes a norbornane framework
Preparation Methods
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea typically involves the reaction of bicyclo[2.2.1]hept-2-ylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Bicyclo[2.2.1]hept-2-yl-3-methylurea can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ylamine: A precursor in the synthesis of the target compound.
Bicyclo[2.2.1]hept-2-ylmethylamine: Another related compound with similar structural features.
Bicyclo[2.2.1]hept-2-ylmethanol: A compound with a hydroxyl group instead of a urea group.
The uniqueness of this compound lies in its specific functional group and the resulting chemical and biological properties.
Properties
CAS No. |
15264-74-1 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-methylurea |
InChI |
InChI=1S/C9H16N2O/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12) |
InChI Key |
UXRISKCYEPUGDH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


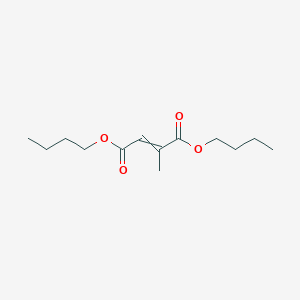
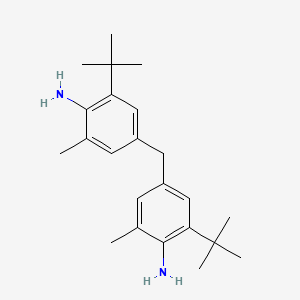
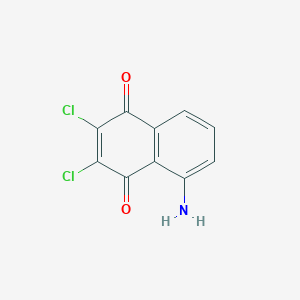
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
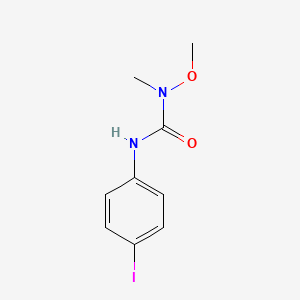
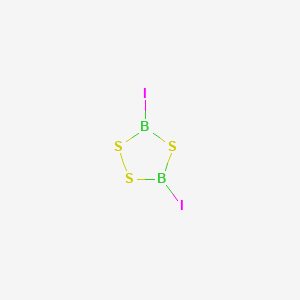
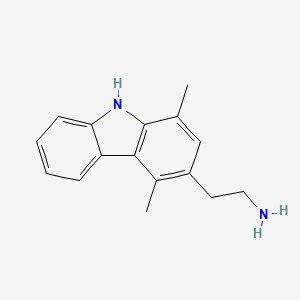
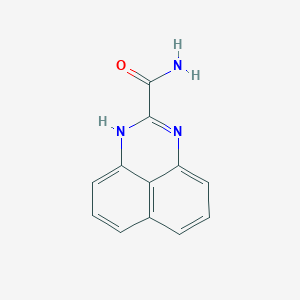
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
